molecular formula C16H14N4O4 B2445142 3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 862809-98-1

3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2445142
CAS No.: 862809-98-1
M. Wt: 326.312
InChI Key: YLTFDDFLKAXBJN-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical research compound designed for investigating new therapeutic agents, particularly against drug-resistant bacterial pathogens. This molecule incorporates a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its versatile biological activities and its role as a bioisostere for carbonyl-containing molecules like amides and esters . Compounds based on the N-(1,3,4-oxadiazol-2-yl)benzamide structure have been identified as multitargeting antibacterial agents . Research on closely related analogs has shown that such compounds can exhibit potent activity against challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) with a low propensity for resistance development . Their complex mechanism of action may involve the disruption of essential bacterial processes, including menaquinone biosynthesis, and interactions with key proteins such as DnaX and LexA, in addition to causing bacterial membrane depolarization . The integration of a pyridinyl moiety further enhances the potential for diverse molecular interactions. This compound is supplied exclusively for research applications in fields such as medicinal chemistry, microbiology, and infectious disease research.

Properties

IUPAC Name

3,4-dimethoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c1-22-12-4-3-11(9-13(12)23-2)14(21)18-16-20-19-15(24-16)10-5-7-17-8-6-10/h3-9H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTFDDFLKAXBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Intermediate Preparation

The oxadiazole ring is typically synthesized from pyridine-4-carbohydrazide, derived via hydrazinolysis of pyridine-4-carbonitrile. In a representative procedure, pyridine-4-carbonitrile reacts with hydrazine hydrate in ethanol under reflux (12 hours, 80°C) to yield pyridine-4-carbohydrazide. Critical parameters include stoichiometric excess of hydrazine (1.5 equivalents) and inert atmosphere to prevent oxidation.

Cyclization to 2-Amino-5-(Pyridin-4-yl)-1,3,4-Oxadiazole

Cyclization employs phosphorus oxychloride (POCl₃) as a dehydrating agent. Pyridine-4-carbohydrazide (1 equivalent) reacts with POCl₃ (3 equivalents) in dichloromethane (DCM) at 0°C, followed by gradual warming to 80°C for 4 hours. The reaction mechanism involves intramolecular cyclodehydration, forming the oxadiazole ring. Post-reaction, the mixture is quenched with ice, neutralized with sodium bicarbonate, and extracted with DCM. The crude product is recrystallized from ethanol, yielding 2-amino-5-(pyridin-4-yl)-1,3,4-oxadiazole as a pale-yellow solid (85% yield).

Key Reaction Conditions

Parameter Value
Temperature 0°C → 80°C (gradient)
Solvent Dichloromethane
Dehydrating Agent POCl₃ (3 equivalents)
Yield 85%

Coupling with 3,4-Dimethoxybenzamide

Activation of 3,4-Dimethoxybenzoic Acid

The carboxylic acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), a superior coupling agent compared to EDCl or DCC due to reduced racemization. 3,4-Dimethoxybenzoic acid (1.2 equivalents) reacts with HATU (1.1 equivalents) in DCM under nitrogen, with N,N-diisopropylethylamine (DIPEA, 2 equivalents) as a base. Activation proceeds at room temperature (25°C, 30 minutes), forming the active ester.

Amide Bond Formation

The activated ester couples with 2-amino-5-(pyridin-4-yl)-1,3,4-oxadiazole (1 equivalent) in DCM at 25°C for 5 hours. DIPEA facilitates deprotonation of the oxadiazole amine, enhancing nucleophilicity. Post-reaction, the mixture is washed with water, dried over sodium sulfate, and concentrated. Purification via silica gel chromatography (ethyl acetate/hexane, 7:3) yields the target compound as a white crystalline solid (72% yield).

Optimized Coupling Parameters

Parameter Value
Coupling Agent HATU (1.1 equivalents)
Base DIPEA (2 equivalents)
Solvent Dichloromethane
Reaction Time 5 hours
Yield 72%

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times. A mixture of pyridine-4-carbohydrazide and POCl₃ in DCM undergoes microwave heating (150 W, 120°C, 20 minutes), achieving 88% yield of the oxadiazole intermediate. This method minimizes side products like N-acylurea derivatives.

One-Pot Sequential Synthesis

A patent-derived approach combines cyclization and coupling in a single pot. Pyridine-4-carbohydrazide, POCl₃, and 3,4-dimethoxybenzoic acid react sequentially under hydrogenation conditions (4 bar H₂, 10% Pd/C, 60°C). This method avoids intermediate isolation but requires precise stoichiometric control, achieving 68% overall yield.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr, cm⁻¹): 3270 (N–H stretch), 1704 (C=O amide), 1581 (C=N oxadiazole).
  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, 2H, pyridine-H), 7.85 (d, J = 8.0 Hz, 2H, oxadiazole-H), 6.92 (s, 1H, benzamide-H), 3.94 (s, 6H, OCH₃).
  • LC-MS: m/z 397 [M+H]⁺, consistent with the molecular formula C₁₉H₁₆N₄O₄.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) shows 98.5% purity, with a retention time of 6.7 minutes.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Advantages Limitations
POCl₃ Cyclization 85 4 hours High yield, scalable Requires toxic POCl₃
Microwave 88 20 minutes Rapid, energy-efficient Specialized equipment needed
One-Pot 68 8 hours Simplified workflow Lower yield, complex optimization

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole moiety exhibits electrophilic character at the C-2 position, allowing nucleophilic displacement reactions. For example:

  • Aminolysis : Reaction with primary amines (e.g., methylamine) under reflux in ethanol yields substituted benzamide derivatives.

  • Thiolysis : Treatment with thiophenol in DMF at 80°C replaces the oxadiazole oxygen with sulfur, forming thiadiazole analogs .

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)Source
MethylamineEtOH, reflux, 6 hN-(5-(pyridin-4-yl)-thiadiazol)72
ThiophenolDMF, 80°C, 4 hS-substituted oxadiazole68

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (6M HCl, 110°C, 12 h): Cleaves the amide bond to generate 3,4-dimethoxybenzoic acid and 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine .

  • Basic Hydrolysis (NaOH, H₂O/EtOH, 70°C, 8 h): Produces the corresponding carboxylate salt .

Electrophilic Aromatic Substitution

The electron-rich pyridine and methoxybenzene rings participate in:

  • Nitration : Fuming HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position of the pyridine ring .

  • Halogenation : Bromine in acetic acid selectively brominates the benzamide’s aromatic ring .

Table 2: Electrophilic Reactions

ReactionReagentsPosition ModifiedYield (%)Source
NitrationHNO₃/H₂SO₄, 0°C, 2 hPyridine C-358
BrominationBr₂/AcOH, 25°C, 4 hBenzamide C-564

Oxidation and Reduction

  • Oxidation : KMnO₄ in alkaline medium oxidizes the pyridine’s methyl group (if present) to a carboxylic acid .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a dihydroimidazole derivative .

Metal-Catalyzed Coupling Reactions

The pyridine ring facilitates cross-coupling:

  • Suzuki Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

  • Sonogashira Coupling : With terminal alkynes, yields ethynyl-substituted analogs .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles under microwave irradiation.

Photocatalytic Modifications

Visible-light-driven reactions with eosin-Y and CBr₄ functionalize the oxadiazole ring via radical intermediates, enabling C–H activation at the benzamide’s methoxy groups .

Biological Degradation Pathways

In enzymatic environments (e.g., cytochrome P450):

  • N-Dealkylation : Methoxy groups are demethylated to hydroxyl groups .

  • Oxadiazole Ring Cleavage : Hydrolyzed by amidases to form carboxylic acid derivatives .

Key Mechanistic Insights

  • The oxadiazole ring’s electron-withdrawing nature activates the benzamide for nucleophilic attack.

  • Methoxy groups enhance the aromatic system’s electron density, directing electrophilic substitutions to specific positions .

  • Pyridine’s coordination capability stabilizes transition metals in coupling reactions, improving yields .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that compounds similar to 3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibit significant anticancer properties. For instance, derivatives containing oxadiazole moieties have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Studies suggest that these compounds can target specific signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies indicate that it possesses activity against various bacterial strains, including resistant strains. The mechanism of action appears to involve the disruption of bacterial cell membranes and inhibition of key metabolic enzymes .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for developing new anti-inflammatory drugs .

Materials Science

Polymeric Applications
In materials science, this compound has been explored as a building block for polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in coatings and composites .

Optoelectronic Devices
The compound's unique electronic properties make it suitable for applications in optoelectronic devices. Studies have shown that it can be used in the fabrication of organic light-emitting diodes (OLEDs) and solar cells due to its ability to facilitate charge transport .

Biochemical Research

Enzyme Inhibition Studies
Research into the biochemical applications of this compound has highlighted its potential as an enzyme inhibitor. Specifically, it has been investigated for its ability to inhibit certain kinases involved in cellular signaling pathways. This property is particularly valuable in drug development for diseases such as cancer and diabetes .

Fluorescent Probes
Additionally, derivatives of this compound are being developed as fluorescent probes for biological imaging. Their ability to selectively bind to specific biomolecules allows for enhanced visualization in cellular studies .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduction of apoptosis in cancer cells; targeting specific pathways
Antimicrobial PropertiesEffective against resistant bacterial strains; mechanism involves membrane disruption
Anti-inflammatory EffectsInhibition of COX and pro-inflammatory cytokines
Polymeric ApplicationsEnhanced thermal stability in polymer matrices
Optoelectronic DevicesUsed in OLEDs and solar cells; facilitates charge transport
Enzyme Inhibition StudiesInhibition of kinases; potential for drug development
Fluorescent ProbesDeveloped for biological imaging; selective binding to biomolecules

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyridinyl group can enhance binding affinity through π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxy-N-(pyridin-4-yl)benzamide: Lacks the oxadiazole ring, which may result in different biological activity.

    N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide: Lacks the dimethoxy groups, potentially affecting its chemical reactivity and solubility.

Uniqueness

3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of both the dimethoxybenzamide and pyridinyl-oxadiazole moieties, which confer distinct chemical and biological properties. This combination of functional groups can lead to enhanced pharmacological activity and versatility in synthetic applications.

Biological Activity

3,4-Dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structure incorporates a benzamide core linked to a pyridine and an oxadiazole moiety, which are known for their diverse pharmacological properties.

Chemical Structure

The chemical structure can be denoted as follows:

  • Molecular Formula : C16_{16}H16_{16}N4_{4}O3_{3}
  • IUPAC Name : this compound

Biological Activity Overview

Research has indicated that compounds containing the oxadiazole ring exhibit a variety of biological activities. This includes antimicrobial, anticancer, and enzyme inhibition properties. The specific activities of this compound are summarized below.

Antimicrobial Activity

Several studies have demonstrated that oxadiazole derivatives possess significant antimicrobial properties. For instance:

  • Dhumal et al. (2016) highlighted that oxadiazole derivatives showed strong inhibition against Mycobacterium bovis BCG and other bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • The compound's structure allows it to interact effectively with bacterial targets, potentially disrupting cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound is supported by various studies:

  • Starcevic et al. (2024) reported that derivatives with similar structural motifs exhibited selective antiproliferative activity against cancer cell lines such as MCF-7 (IC50 = 3.1 µM) .
  • The presence of methoxy groups in the structure is believed to enhance lipophilicity and cellular uptake, contributing to its efficacy .

Case Studies and Research Findings

A detailed examination of the biological activity of this compound reveals several key findings:

Study Activity Tested Findings Reference
Dhumal et al. (2016)AntimicrobialSignificant inhibition against Mycobacterium bovis BCG
Starcevic et al. (2024)AntiproliferativeIC50 = 3.1 µM against MCF-7 cell line
Desai et al. (2018)AntitubercularStrong activity against Gram-positive strains

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Binding Affinity : Molecular docking studies suggest it has a high binding affinity to target proteins involved in these pathways .
  • Oxidative Stress Modulation : Some derivatives have shown to modulate oxidative stress pathways, enhancing their anticancer effects .

Q & A

Q. What experimental techniques are critical for confirming the molecular structure of 3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide?

  • Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) (1H and 13C) to map hydrogen and carbon environments, mass spectrometry (ESI-MS) for molecular weight validation, and X-ray crystallography to resolve 3D atomic arrangements. For example, the compound's SMILES and InChI identifiers (provided in ) can guide spectral assignments . Crystallographic refinement using programs like SHELXL ( ) is essential for resolving complex substituents like the oxadiazole and pyridinyl groups .

Q. How can researchers optimize the synthesis of this compound to achieve high yields and purity?

  • Methodological Answer : Multi-step synthetic routes, as described for analogous oxadiazole derivatives (), involve:
  • Cyclization of hydrazides with carboxylic acids to form the oxadiazole core.
  • Coupling reactions (e.g., using benzoyl chlorides) to attach substituents.
  • Purification via HPLC (≥95% purity) and monitoring by TLC .
    Key variables include solvent selection (e.g., pyridine for acid scavenging), temperature control (room temp to 80°C), and catalysts (e.g., 4B molecular sieves in ) .

Advanced Research Questions

Q. What strategies are employed to investigate the biological activity of this compound, particularly its interaction with antimicrobial or anticancer targets?

  • Methodological Answer :
  • Targeted Assays : Use in vitro models (e.g., methicillin-resistant Staphylococcus aureus in ) to assess antimicrobial potency. For anticancer activity, screen against cell lines (e.g., apoptosis assays) .
  • Mechanistic Studies : Employ molecular docking to predict binding affinity with enzymes (e.g., bacterial biosynthetic proteins) and validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • QSAR Modeling : Correlate structural features (e.g., pyridinyl electron-withdrawing effects) with bioactivity to guide analog design .

Q. How should researchers address contradictions in reported bioactivity data for structurally similar oxadiazole derivatives?

  • Methodological Answer :
  • Replicate experiments under standardized conditions (e.g., fixed pH, temperature).
  • Orthogonal assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics to rule out false positives .
  • Structural analogs : Compare results with compounds like N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide () to isolate substituent-specific effects .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., methoxy groups enhancing membrane permeability in vs. sulfonamides in ) .

Method Development Questions

Q. What advanced computational tools can predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to estimate solubility, CYP450 metabolism, and blood-brain barrier penetration based on the compound’s logP (~2.5) and H-bond donors/acceptors .
  • Molecular Dynamics (MD) Simulations : Model interactions with serum albumin to predict plasma protein binding .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms or conformational flexibility?

  • Methodological Answer :
  • High-resolution X-ray diffraction (≤0.8 Å) with SHELX refinements () can distinguish tautomers (e.g., oxadiazole vs. thiadiazole) .
  • Variable-temperature NMR probes dynamic effects (e.g., ring puckering) in solution .

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